

Introduction: Identifying a Key Building Block for Kinase Inhibition

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Compound of Interest

Compound Name:	2-Bromo-4,6-difluoronitrobenzene
CAS No.:	884494-38-6
Cat. No.:	B1371604

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In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the development of novel therapeutics. **2-Bromo-4,6-difluoronitrobenzene** (CAS No. 884494-38-6) has emerged as a pivotal building block, particularly valued for its role in the synthesis of targeted covalent inhibitors. Its unique substitution pattern—a nitro group for activation, two fluorine atoms as efficient leaving groups, and a bromine atom for further functionalization—creates a highly versatile platform for complex molecular assembly.

This guide provides an in-depth analysis of the core physicochemical properties, reactivity, synthesis, and applications of **2-Bromo-4,6-difluoronitrobenzene**. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their synthetic programs, most notably in the pursuit of next-generation Janus kinase (JAK) inhibitors.[1]

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is the foundation of its effective application in the laboratory. These properties dictate storage,

handling, reaction conditions, and analytical characterization.

Core Physical Properties

2-Bromo-4,6-difluoronitrobenzene is a low-melting crystalline solid, a characteristic that should be noted for handling and storage, as it may be supplied as a solid but can easily melt into an oil.^{[1][2]} The predicted high boiling point suggests that purification via distillation requires high vacuum to prevent decomposition.

Property	Value	Source(s)
CAS Number	884494-38-6	[2][3][4][5]
Molecular Formula	C ₆ H ₂ BrF ₂ NO ₂	[2][3][6]
Molecular Weight	237.99 g/mol	[2][3]
Appearance	Yellow Oil / Low-Melting Solid	[1][2]
Melting Point	51-53 °C	[2]
Boiling Point	226.9 ± 35.0 °C (Predicted)	[1]
Density	1.890 ± 0.06 g/cm ³ (Predicted)	[1]
Synonyms	1-Bromo-3,5-difluoro-2-nitrobenzene	[1][2][6]

Spectroscopic Signature: A Predictive Analysis

While a complete set of published spectra for this specific molecule is not readily available, its structure allows for a highly accurate prediction of its spectroscopic signature based on well-established principles and data from closely related analogues.^{[7][8][9][10][11]}

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals for the two aromatic protons.
 - The proton at the C5 position (para to the bromine) will likely appear as a triplet of doublets, due to coupling with the two meta fluorine atoms and the ortho proton.

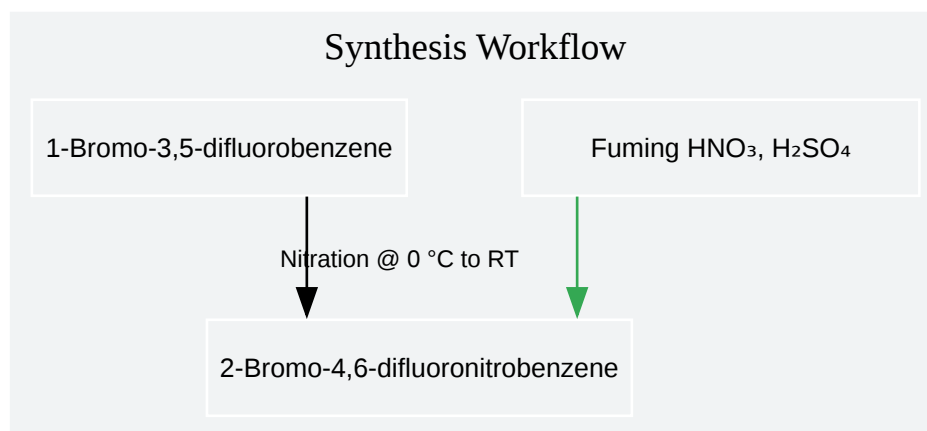
- The proton at the C3 position (ortho to the bromine) will appear as a multiplet. Both signals will be in the downfield region typical for aromatic protons on an electron-deficient ring.
- ¹³C NMR: Due to the molecule's symmetry, six distinct carbon signals are expected.
 - The carbon atoms bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling.
 - The carbon bearing the nitro group and the carbon bearing the bromine atom will be significantly downfield. Broadband proton decoupling is standard, so all signals will appear as singlets or as multiplets due to C-F coupling.[\[12\]](#)[\[13\]](#)
- ¹⁹F NMR: This is a critical technique for characterizing fluorinated compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#) Two distinct signals are expected for the two non-equivalent fluorine atoms at the C4 and C6 positions. These signals will likely appear as multiplets due to coupling with each other (³J F-F) and with the aromatic protons. The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion.[\[14\]](#)[\[16\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak cluster. Due to the presence of bromine, two peaks of nearly equal intensity will be observed at m/z = 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive marker for the presence of a single bromine atom.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching). Aromatic C-H and C=C stretching bands, as well as strong C-F stretching bands (typically in the 1100-1400 cm⁻¹ region), will also be prominent.

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of **2-Bromo-4,6-difluoronitrobenzene** is rooted in its straightforward preparation and its highly predictable reactivity, which is dominated by the principles of Nucleophilic Aromatic Substitution (S_NAr).

Synthesis Protocol: Electrophilic Nitration

The most direct and commonly cited method for preparing **2-Bromo-4,6-difluoronitrobenzene** is the electrophilic nitration of 1-bromo-3,5-difluorobenzene. The electron-withdrawing nature of the halogen substituents deactivates the ring, necessitating strong nitrating conditions.



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Caption: Synthetic workflow for **2-Bromo-4,6-difluoronitrobenzene**.

Step-by-Step Experimental Protocol:[1]

- **Reaction Setup:** A solution of 1-bromo-3,5-difluorobenzene (1.0 eq) is prepared in concentrated sulfuric acid (H₂SO₄) in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- **Nitration:** Fuming nitric acid (HNO₃) is added dropwise to the cooled solution, ensuring the internal temperature is maintained. The choice of fuming nitric acid and sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) required to overcome the deactivated ring system.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight to ensure complete conversion.
- **Workup and Quenching:** The reaction mixture is carefully poured into an ice-water mixture to quench the reaction. This step must be performed slowly and with caution due to the exothermic nature of acid dilution.

- Extraction: The aqueous mixture is extracted with an organic solvent, such as ethyl acetate, to isolate the product.
- Purification: The organic layer is washed with saturated aqueous sodium chloride (brine) to remove residual water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, typically as a yellow oil.^[1] Further purification can be achieved by column chromatography if necessary.

Chemical Reactivity: The S_NAr Mechanism

The primary mode of reactivity for **2-Bromo-4,6-difluoronitrobenzene** is Nucleophilic Aromatic Substitution (S_NAr).^{[17][18][19]} For this reaction to occur, two key criteria must be met:

- The aromatic ring must be electron-deficient.
- There must be a good leaving group.

This molecule is perfectly engineered for S_NAr. The potent electron-withdrawing nitro group, ortho to both fluorine atoms, strongly activates the ring towards nucleophilic attack.^{[20][21]} This activation is achieved by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. The fluorine atoms serve as excellent leaving groups, a somewhat counterintuitive fact as fluoride is a poor leaving group in S_N1/S_N2 reactions. In S_NAr, the rate-determining step is the initial nucleophilic attack; the high electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom exceptionally electrophilic and susceptible to attack.^[22]

Caption: General mechanism for Nucleophilic Aromatic Substitution (S_NAr).

The two fluorine atoms at positions 4 and 6 are both activated by the nitro group, allowing for sequential or selective substitution depending on the reaction conditions and the nucleophile used. This differential reactivity is a powerful tool for building molecular complexity.

PART 3: Applications in Drug Discovery

The unique reactivity profile of **2-Bromo-4,6-difluoronitrobenzene** makes it a high-value intermediate in pharmaceutical synthesis.

Core Application: Synthesis of Janus Kinase (JAK) Inhibitors

A primary and well-documented application is in the synthesis of pyrazolylamino benzimidazole derivatives, which are potent and selective inhibitors of the Janus kinase (JAK) family of enzymes.[1] JAK inhibitors are a significant class of drugs used to treat autoimmune and inflammatory conditions such as rheumatoid arthritis and psoriasis.[23][24][25]

In a typical synthetic sequence, **2-Bromo-4,6-difluoronitrobenzene** undergoes a selective S_NAr reaction with an appropriate amine nucleophile, displacing one of the fluorine atoms. The remaining functional groups (the second fluorine, the nitro group, and the bromine) are then available for subsequent chemical transformations, such as reduction of the nitro group to an amine, followed by cyclization and further coupling reactions (e.g., Suzuki coupling at the bromo position) to build the final complex inhibitor molecule.

PART 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for **2-Bromo-4,6-difluoronitrobenzene** should always be consulted, a reliable hazard assessment can be made based on data from structurally analogous compounds like other brominated, fluorinated, and nitrated benzene derivatives.[26][27][28]

Expected Hazards:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[26][27]
- Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[26][27]
- Respiratory Irritation: May cause respiratory irritation.[26]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Bromo-4,6-difluoronitrobenzene is a strategically designed chemical intermediate whose value lies in the predictable and powerful reactivity conferred by its specific arrangement of functional groups. Its facile synthesis and, more importantly, its controlled reactivity in Nucleophilic Aromatic Substitution reactions make it an indispensable tool for medicinal chemists. Its proven application in the synthesis of complex drug targets, such as JAK inhibitors, underscores its importance as a building block for constructing the next generation of therapeutics. A comprehensive understanding of its properties, reactivity, and safe handling is essential for its effective and responsible use in research and development.

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